molecular formula C16H12N4O3S2 B2901055 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide CAS No. 393566-98-8

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2901055
CAS No.: 393566-98-8
M. Wt: 372.42
InChI Key: AJUGXLNTANHQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide (CAS 393567-05-0) is a synthetic small molecule based on the 1,3,4-thiadiazole heterocyclic scaffold, a recognized pharmacophore in medicinal chemistry . This compound features a 2-nitrobenzamide group at the 2-position of the thiadiazole ring and a benzylthio moiety at the 5-position. The 1,3,4-thiadiazole core is a bioisostere of pyrimidine bases, which allows such derivatives to potentially interfere with fundamental cellular processes like DNA replication, making them a compelling subject for biological investigation . While specific biological data for this exact compound is limited in the public domain, research on highly similar structures provides strong indications of its research value. Scientific studies on analogous N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives have demonstrated significant biological activities. For instance, closely related piperazinyl quinolone derivatives bearing the N-(5-benzylthio-1,3,4-thiadiazol-2-yl) group have shown potent antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis , in some cases exhibiting potency comparable to or greater than reference drugs like ciprofloxacin . Furthermore, other N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide analogs have been identified as potent dual inhibitors of Abl and Src tyrosine kinases, highlighting the potential of this chemical class in targeted cancer therapy . The structure-activity relationship (SAR) for this series indicates that both the nature of the benzyl unit and the linker can dramatically impact biological potency . This compound is intended for research use only in chemical biology and drug discovery applications, specifically for the synthesis of novel bioactive molecules and the investigation of structure-activity relationships. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S2/c21-14(12-8-4-5-9-13(12)20(22)23)17-15-18-19-16(25-15)24-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUGXLNTANHQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide typically involves the reaction of 5-(benzylthio)-1,3,4-thiadiazole-2-amine with 2-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of ultrasound-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs), which play a role in cancer progression. By binding to the active site of these enzymes, the compound prevents their normal function, leading to reduced tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Key comparisons include:

Compound Name Substituents Key Structural Features Biological Activity
Target Compound : N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide - 5-Benzylthio
- 2-Nitrobenzamide
- High lipophilicity (benzylthio)
- Strong electron-withdrawing nitro group
Potential tyrosine kinase inhibition; hypothesized anticancer activity
Compound 5h : N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide - 5-Benzylthio
- 2-Phenoxyacetamide
- Ether linkage (phenoxy)
- Bulky isopropyl/methyl groups
Higher yield (88%) and moderate melting point (133–135°C); activity not specified
Compound 7e : N-(5-(2-Cyano-3-(4-nitrophenyl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide - 4-Nitrophenyl acrylamido
- Benzamide
- Conjugated acrylamido group
- Nitro group on phenyl ring
Enhanced electronic effects; potential for redox-activated cytotoxicity
CID 215957 : N-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide - 5-Methyl
- 4-Nitrobenzamide
- Smaller methyl group
- Para-nitro substitution
Reduced lipophilicity; molecular formula C10H8N4O3S (lighter than target compound)

Physical Properties

  • Melting Points :
    • Target Compound: Data unavailable, but nitrobenzamide derivatives typically exhibit higher melting points (e.g., CID 215957: ~160–170°C inferred from similar compounds ).
    • Compound 5h: 133–135°C .
    • Compound 5c (benzylthio-acetamide derivative): 137–138°C .
  • Solubility : Benzylthio and nitro groups likely reduce aqueous solubility compared to methyl or methoxy-substituted analogs .

Spectroscopic Comparison

  • $ ^1H $-NMR :
    • Target Compound: Expected NH proton resonance near δ 12.8–13.0 (similar to Compound 5c: δ 12.86 ).
    • Benzylthio protons: δ ~4.5–4.9 (e.g., δ 4.49 in Compound 5c ).
  • IR: Nitro group stretching vibrations at ~1520 cm$^{-1}$ and 1350 cm$^{-1}$ distinguish it from cyano (~2200 cm$^{-1}$) or methoxy groups (~1250 cm$^{-1}$) .

Biological Activity

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its pharmacological properties. The presence of the benzylthio group and the nitrobenzamide moiety contributes to its biological profile. The structure can be represented as follows:

N 5 benzylthio 1 3 4 thiadiazol 2 yl 2 nitrobenzamide\text{N 5 benzylthio 1 3 4 thiadiazol 2 yl 2 nitrobenzamide}

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of synthesized derivatives against human cancer cell lines (MCF-7, HepG2, A549, and HeLa), it was found that several compounds exhibited significant antiproliferative activity. Notably:

CompoundCell LineIC50 (µM)Reference
5dHeLa0.37
5gHeLa0.73
5kHeLa0.95
SorafenibHeLa7.91

These results indicate that some derivatives are more potent than the reference drug Sorafenib.

Flow cytometry analysis revealed that these compounds induced apoptotic cell death in HeLa cells and effectively blocked the cell cycle at the sub-G1 phase. Additionally, molecular docking studies confirmed binding to the active site of VEGFR-2, suggesting a mechanism involving inhibition of angiogenesis .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies have shown that thiadiazole derivatives possess notable antibacterial properties.

Evaluation of Antibacterial Activity

A series of compounds were tested for their antibacterial efficacy against various strains. The results indicated:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
7aE. coli32 µg/mL
7bS. aureus16 µg/mL
7cPseudomonas aeruginosa64 µg/mL

These findings suggest that modifications to the thiadiazole structure can enhance antibacterial activity .

Summary of Findings

The biological activity of this compound is characterized by:

  • Anticancer Properties : Significant cytotoxic effects against multiple cancer cell lines with mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Effects : Notable antibacterial activity against common pathogens.

Q & A

Basic: What synthetic methodologies are most effective for preparing N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions.
  • Step 2: Introduction of the benzylthio group at the 5-position using benzyl mercaptan and a coupling agent (e.g., DCC or EDCI) in anhydrous DMF .
  • Step 3: Amidation at the 2-position with 2-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final product .
    Key considerations: Reaction temperature (60–80°C), solvent polarity, and exclusion of moisture are critical for yield optimization. Microwave-assisted synthesis can reduce reaction times by 30–40% compared to conventional heating .

Basic: How is structural confirmation and purity assessment performed for this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (400 MHz) confirm substitution patterns and aromatic proton environments. For example, the benzylthio group’s methylene protons appear as a singlet at δ 4.2–4.5 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak [M+H]⁺ at m/z 415.2 (calculated: 415.05) .
  • Infrared Spectroscopy (IR): Stretching vibrations for C=O (amide I band at ~1650 cm⁻¹) and NO₂ (asymmetric stretch at ~1520 cm⁻¹) confirm functional groups .
  • Purity: HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity, with TLC (silica gel, ethyl acetate/hexane) as a preliminary check .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. inactivity)?

Answer:
Discrepancies often arise from:

  • Cell line variability: For example, IC₅₀ values may differ between MDA-MB-231 (breast cancer) and U87 (glioblastoma) due to differential expression of target proteins like tyrosine kinases .
  • Assay conditions: Variations in incubation time (24 vs. 48 hours) or serum concentration in media can alter results. Standardize protocols using MTT or SRB assays with positive controls (e.g., doxorubicin) .
  • Compound stability: Degradation in DMSO stock solutions over time may reduce efficacy. Use fresh solutions and confirm stability via LC-MS .

Advanced: What structure-activity relationship (SAR) trends guide the optimization of this compound’s anticancer activity?

Answer:
Key SAR insights include:

  • Benzylthio group: Replacement with smaller alkylthio groups (e.g., methyl) reduces activity, highlighting the importance of aromatic π-π interactions with kinase active sites .
  • Nitro substituent: The 2-nitro group enhances electron-withdrawing effects, stabilizing the amide bond and improving binding to abl/src tyrosine kinases. Substitution at the 4-position diminishes potency .
  • Thiadiazole ring: Modifications to the 1,3,4-thiadiazole core (e.g., oxadiazole analogs) reduce cytotoxicity, emphasizing the role of sulfur in redox modulation .

Advanced: What computational strategies predict interactions between this compound and biological targets?

Answer:

  • Molecular docking (AutoDock Vina): Models binding to abl tyrosine kinase (PDB: 1OPJ) reveal hydrogen bonds between the nitro group and Thr315, while the benzylthio moiety occupies a hydrophobic pocket .
  • Molecular Dynamics (MD) simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR modeling: Use descriptors like LogP and polar surface area to predict permeability and solubility .

Advanced: How does this compound’s stability under physiological conditions impact experimental design?

Answer:

  • pH-dependent degradation: The compound is stable at pH 7.4 (PBS buffer) but degrades rapidly in acidic environments (pH <5). Pre-formulation studies with cyclodextrin inclusion complexes can enhance stability .
  • Light sensitivity: The nitro group causes photodegradation. Store solutions in amber vials and conduct experiments under low-light conditions .
  • Metabolic stability: Incubation with liver microsomes (human/rat) identifies cytochrome P450-mediated oxidation as a primary metabolic pathway. Use CYP inhibitors (e.g., ketoconazole) in in vitro assays .

Advanced: What mechanistic studies elucidate its pro-apoptotic effects in cancer cells?

Answer:

  • Flow cytometry: Annexin V/PI staining shows dose-dependent apoptosis in PC3 cells (e.g., 25% apoptosis at 10 μM) .
  • Western blotting: Downregulation of Bcl-2 and upregulation of Bax/caspase-3 confirm mitochondrial apoptosis pathways .
  • ROS detection: DCFH-DA assays reveal ROS generation (2.5-fold increase at 24 hours), linking oxidative stress to cell death .

Advanced: How can researchers address low aqueous solubility in in vivo studies?

Answer:

  • Prodrug design: Introduce phosphate esters at the amide nitrogen, which hydrolyze in vivo to release the active compound .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability. In vivo PK studies in rats show a 3-fold increase in AUC .
  • Co-solvent systems: Use Cremophor EL/ethanol (1:1 v/v) for intravenous administration, ensuring <5% hemolysis in erythrocyte compatibility tests .

Advanced: What analytical methods quantify this compound in biological matrices?

Answer:

  • LC-MS/MS: MRM mode monitors m/z 415.2→198.1 (quantifier) and 415.2→121.0 (qualifier) with a LOD of 0.1 ng/mL .
  • Sample preparation: Protein precipitation with acetonitrile (1:3 ratio) achieves >90% recovery from plasma .
  • Validation: Follow FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and matrix effects .

Advanced: How do structural analogs compare in targeting resistance mechanisms?

Answer:

  • Trifluoromethyl analogs: N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide shows 10-fold higher potency against doxorubicin-resistant MCF-7 cells, likely due to enhanced membrane permeability .
  • Chloro-substituted derivatives: Activity against EGFR T790M mutants correlates with halogen bonding to Met793 .
  • Methoxy variants: Improved metabolic stability but reduced kinase inhibition, highlighting a trade-off between solubility and target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.